molecular formula C13H14N2O3 B1344594 ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B1344594
M. Wt: 246.26 g/mol
InChI Key: KYTLTMIUNGPXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C13H14N2O3. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group and a 4-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole-4-carboxylic acid derivatives, alcohols, and various substituted pyrazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar pyrazole core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. This compound is unique due to the presence of the 4-methoxyphenyl group, which can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(16)11-8-14-15-12(11)9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTLTMIUNGPXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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